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Compound of Interest

Compound Name: PDEB1-IN-1

Cat. No.: B13436065 Get Quote

Disclaimer: A specific study titled "PDEB1-IN-1" could not be located in the public domain. The

following document is a detailed, hypothetical framework for a study on a Phosphodiesterase 1

(PDE1) inhibitor, based on the likely user intent. The experimental protocols, data, and

statistical methods are representative examples derived from publicly available clinical trial

information and research on PDE1 inhibitors.

Introduction
Phosphodiesterase 1 (PDE1) is a family of enzymes that play a crucial role in signal

transduction pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic

guanosine monophosphate (cGMP).[1] Inhibition of PDE1 has been proposed as a therapeutic

strategy for various conditions, including cognitive dysfunction, by modulating downstream

signaling pathways.[1] This document outlines the statistical analysis methods, experimental

protocols, and data presentation for a hypothetical clinical study of a PDE1 inhibitor, herein

referred to as "PDEB1-IN-1".

Experimental Protocols
Study Design
This hypothetical study is a Phase 1A/1B, open-label, dose-escalation and expansion study to

investigate the safety, pharmacokinetics, and preliminary antitumor activities of PDEB1-IN-1 in

subjects with advanced tumors.
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Phase 1A (Dose Escalation): To determine the maximum tolerated dose (MTD) and

recommended Phase 1B dose (RP1BD) of PDEB1-IN-1. Patients will be enrolled in cohorts

of 3-6, with dose escalation based on the incidence of dose-limiting toxicities (DLTs).

Phase 1B (Expansion): To further evaluate the safety, tolerability, and preliminary efficacy of

PDEB1-IN-1 at the RP1BD in specific tumor types.[2] Approximately 10 to 20 patients per

dose schedule will be enrolled to evaluate the safety, PK and preliminary efficacy.[2]

Patient Population
Eligible patients will be adults with histologically or cytologically confirmed advanced or

metastatic solid tumors who have failed standard therapy. Key inclusion criteria include an

ECOG performance status of 0-1 and adequate organ function.

Study Endpoints
Primary Endpoints:

Incidence of Dose-Limiting Toxicities (DLTs) during the first cycle of treatment (Phase 1A).

Safety and tolerability of PDEB1-IN-1, assessed by the incidence and severity of adverse

events (AEs), graded according to NCI CTCAE v5.0.

Secondary Endpoints:

Pharmacokinetic (PK) parameters of PDEB1-IN-1, including Cmax, Tmax, AUC, and half-life.

Objective Response Rate (ORR) based on Response Evaluation Criteria in Solid Tumors

(RECIST) v1.1.[2]

Duration of Response (DOR).

Progression-Free Survival (PFS).

Exploratory Endpoints:

Changes in biomarkers related to the PDE1 signaling pathway in tumor tissue and peripheral

blood.
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Data Collection
Data will be collected at baseline and at specified time points throughout the study. This

includes demographic data, medical history, physical examinations, vital signs,

electrocardiograms (ECGs), laboratory safety tests, AE monitoring, tumor assessments, and

blood samples for PK and biomarker analysis.

Statistical Analysis Methods
The statistical analysis will be performed in accordance with the principles of Good Clinical

Practice and the International Conference on Harmonisation (ICH) E9 guideline.[3]

Analysis Populations
Safety Analysis Set (SAF): All enrolled patients who received at least one dose of the study

drug.[3]

Efficacy Evaluable Set (EES): All patients in the SAF who have a baseline tumor assessment

and at least one post-baseline tumor assessment.

Pharmacokinetic (PK) Population: All patients in the SAF for whom sufficient plasma

concentration data are available to derive PK parameters.

Analysis of Primary Endpoints
The incidence of DLTs will be summarized descriptively for each dose cohort in Phase 1A.

Safety data will be summarized for the SAF by treatment arm. The number and percentage of

patients experiencing any treatment-emergent adverse events (TEAEs), serious adverse

events (SAEs), and AEs leading to dose modification or discontinuation will be presented.[3]

Analysis of Secondary Endpoints
Pharmacokinetic parameters will be summarized using descriptive statistics. The ORR will be

calculated as the proportion of patients with a complete response (CR) or partial response

(PR), with 95% confidence intervals (CIs). DOR and PFS will be estimated using the Kaplan-

Meier method.

Subgroup Analyses
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Subgroup analyses of efficacy endpoints may be performed based on baseline characteristics

such as tumor type, prior therapies, and biomarker status.

Data Presentation
Patient Demographics and Baseline Characteristics

Characteristic PDEB1-IN-1 (N=30)

Age (years)

Mean (SD) 58.2 (10.5)

Median [Range] 60 [35-75]

Gender, n (%)

Male 18 (60.0)

Female 12 (40.0)

ECOG Performance Status, n (%)

0 12 (40.0)

1 18 (60.0)

Tumor Type, n (%)

Colorectal Cancer 10 (33.3)

Non-Small Cell Lung Cancer 8 (26.7)

Melanoma 7 (23.3)

Other 5 (16.7)

Summary of Treatment-Emergent Adverse Events
(TEAEs)
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Preferred Term Any Grade, n (%) Grade ≥3, n (%)

Nausea 15 (50.0) 2 (6.7)

Fatigue 12 (40.0) 3 (10.0)

Decreased Appetite 9 (30.0) 1 (3.3)

Diarrhea 8 (26.7) 0 (0.0)

Headache 7 (23.3) 1 (3.3)

Efficacy Results
Endpoint PDEB1-IN-1 (N=25, EES)

Objective Response Rate, n (%) 5 (20.0)

Complete Response (CR) 1 (4.0)

Partial Response (PR) 4 (16.0)

Disease Control Rate, n (%) 15 (60.0)

Median Duration of Response (months) Not Reached

Median Progression-Free Survival (months) 4.5 (95% CI: 2.8-6.2)
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Caption: PDE1 signaling pathway and the mechanism of action of PDEB1-IN-1.

Experimental Workflow
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Caption: High-level overview of the clinical trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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